molecular formula C12H8F3NO B1329069 2-(2,4-Difluorophenoxy)-5-fluoroaniline CAS No. 152666-72-3

2-(2,4-Difluorophenoxy)-5-fluoroaniline

Cat. No. B1329069
CAS RN: 152666-72-3
M. Wt: 239.19 g/mol
InChI Key: JYTGKQHEJMBCPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polyfluoroanilines, as described in the first paper, involves an acid-assisted persulfate initiated polymerization route, which is a common method for polyaniline synthesis . Although the paper does not specifically mention the synthesis of 2-(2,4-Difluorophenoxy)-5-fluoroaniline, the general approach to synthesizing fluorine-substituted anilines could potentially be adapted for the synthesis of this compound. The polymerization of 2- and 3-fluoroanilines has been successful, with typical yields ranging from 3-7% by weight .

Molecular Structure Analysis

The molecular structure of fluoro-substituted anilines can be characterized using various spectroscopic techniques such as UV-VIS, FT-IR, and NMR . These techniques allow for the determination of the electronic structure and the identification of functional groups present in the molecule. The presence of fluorine atoms is known to influence the electronic distribution within the molecule due to their high electronegativity.

Chemical Reactions Analysis

The first paper indicates that poly(4-fluoroaniline) undergoes dehalogenation during polymerization, which suggests that the fluorine atoms in fluoro-substituted anilines can be reactive under certain conditions . This reactivity could be relevant to the chemical reactions of 2-(2,4-Difluorophenoxy)-5-fluoroaniline, although specific reactions for this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluoroanilines have been studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . These analyses provide information on the thermal stability and phase transitions of the material. The solubility of polyfluoroaniline powders in various organic solvents has also been determined, which is important for understanding the compound's interactions with other chemicals and its potential applications .

Scientific Research Applications

Electrochemical Assay Systems

A study by Siddiqi (1982) details an electrochemical assay system for peroxidase and peroxidase-coupler reactions, highlighting the use of organo-fluoro compounds, including 2-(2,4-Difluorophenoxy)-5-fluoroaniline. This system, based on a fluoride ion-selective electrode, demonstrates the compound's relevance in enzymatic assays and its potential in biochemical applications (Siddiqi, 1982).

Synthesis and Characterization of Fluorine-substituted Polymers

Cihaner and Önal (2001) explored the synthesis and characterization of fluorine-substituted polyanilines, including derivatives of 2-(2,4-Difluorophenoxy)-5-fluoroaniline. Their research provides insights into the structural and thermal properties of these polymers, revealing potential applications in advanced material science (Cihaner & Önal, 2001).

Bioactivation Studies

Research by Rietjens and Vervoort (1991) on the bioactivation of fluoroanilines, including 2-(2,4-Difluorophenoxy)-5-fluoroaniline, sheds light on their metabolic pathways and potential biological interactions. This study is significant for understanding the biochemical behavior of such compounds in living organisms (Rietjens & Vervoort, 1991).

Development of Low Dielectric Materials

Research by Parveen, Thirukumaran, and Sarojadevi (2014) delves into the creation of low dielectric materials from fluorinated polybenzoxazines. The inclusion of 2-(2,4-Difluorophenoxy)-5-fluoroaniline in this study highlights its utility in developing advanced electronic materials with low dielectric constants (Parveen et al., 2014).

Microbial Synthesis and Polymer Characterization

Takagi, Yasuda, Maehara, and Yamane (2004) conducted a study on the microbial synthesis and characterization of polyhydroxyalkanoates with fluorinated phenoxy side groups, including 2-(2,4-Difluorophenoxy)-5-fluoroaniline. This research is significant in the field of biopolymers and their potential applications in various industries (Takagi et al., 2004).

Electronic Property Analysis in Conducting Polymers

A study by Shirani Il BeigiHossein (2012) on the electronic and structural properties of fluorinated anilines as monomers for conducting polymers provides valuable insights into the potential applications of 2-(2,4-Difluorophenoxy)-5-fluoroaniline in electronics and materials science (BeigiHossein, 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many fluorinated compounds are used in medicinal chemistry where the mechanism of action would depend on the biological target .

Safety and Hazards

The safety and hazards of “2-(2,4-Difluorophenoxy)-5-fluoroaniline” would depend on various factors including its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “2-(2,4-Difluorophenoxy)-5-fluoroaniline” could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTGKQHEJMBCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)-5-fluoroaniline

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